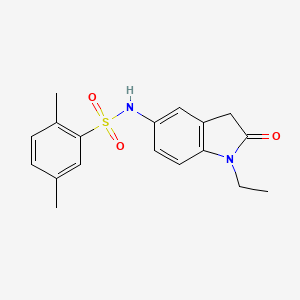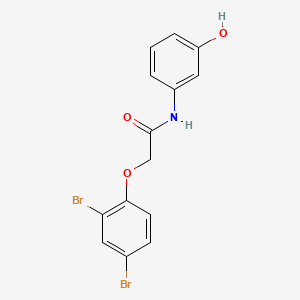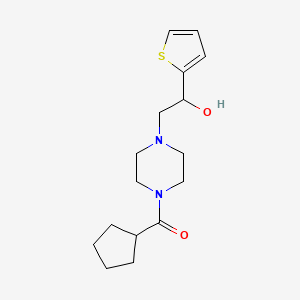
Cyclopentyl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Cyclopentyl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone” is a complex organic compound. It contains a cyclopentyl group, a thiophene ring, a piperazine ring, and a methanone group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Piperazine is a six-membered ring with four carbon atoms and two nitrogen atoms. Methanone is a carbonyl group (C=O) attached to two alkyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and piperazine rings would likely contribute to the compound’s aromaticity and polarity . The methanone group would also contribute to the compound’s polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of polar functional groups and aromatic rings would likely make the compound relatively polar .Applications De Recherche Scientifique
Alzheimer's Disease Therapy
A series of multifunctional amides, including related compounds, were synthesized to explore their potential as therapeutic agents for Alzheimer's disease. These compounds showed moderate enzyme inhibitory potentials and mild cytotoxicity, indicating their potential utility in drug development against Alzheimer's disease. Enzyme inhibition activity against acetyl and butyrylcholinesterase enzymes was observed, suggesting a possible mechanism for alleviating symptoms or progression of Alzheimer's disease (Hassan et al., 2018).
Anticancer and Antituberculosis Activities
Research on 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives demonstrated significant anticancer and antituberculosis activities, highlighting the potential of these compounds in the development of new therapeutic agents for both cancer and tuberculosis. Some compounds exhibited significant antituberculosis and anticancer activity, presenting a promising approach for dual-purpose drug development (Mallikarjuna et al., 2014).
Tubulin Polymerization Inhibitors
A series of 10-(4-phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles were screened for their effects on tumor cell growth, inhibition of tubulin polymerization, and induction of cell cycle arrest. Several analogs showed excellent antiproliferative properties against a large number of cancer cell lines, indicating their potential as tubulin polymerization inhibitors. This suggests a novel approach for cancer treatment by targeting the microtubule dynamics essential for cell division (Prinz et al., 2017).
Antimicrobial Activity
The synthesis and evaluation of novel series of compounds revealed moderate to good antimicrobial activities, demonstrating the potential of these chemical structures in developing new antimicrobial agents. This research contributes to addressing the growing concern of antimicrobial resistance by providing new scaffolds for further drug development (Mhaske et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
cyclopentyl-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-14(15-6-3-11-21-15)12-17-7-9-18(10-8-17)16(20)13-4-1-2-5-13/h3,6,11,13-14,19H,1-2,4-5,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAKZXNREVLGNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CC(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2675534.png)

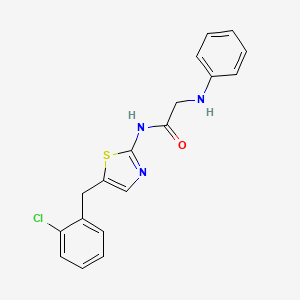
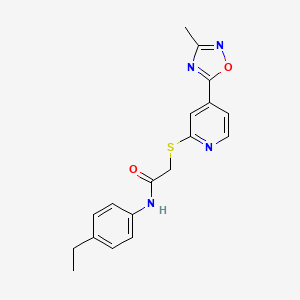
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2675541.png)
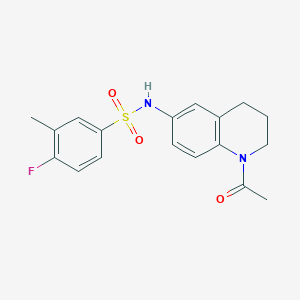
![N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2675546.png)
![2-(cyclopentylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2675547.png)
![N-{3-[1-acetyl-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2675548.png)


![3-(1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2675551.png)
